molecular formula C24H23N3O3S2 B2865209 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 1260906-25-9

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2865209
CAS RN: 1260906-25-9
M. Wt: 465.59
InChI Key: FCOCOKFTJAHSNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a thieno[3,2-d]pyrimidin-2-yl core, which is a six-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted with various functional groups, including a 2,4-dimethylphenyl group, an oxo group, a sulfanyl group, and a 2-ethoxyphenyl group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. These properties would need to be determined experimentally.

Scientific Research Applications

Synthetic Pathways and Structural Insights

  • Synthesis of Thienopyrimidine Derivatives

    A study elaborates on the synthesis of thieno[3,2-d]pyrimidine derivatives, showcasing methods to create compounds with potential antitumor activities. These derivatives, including analogs similar in structure to the compound , have been evaluated for their efficacy against various cancer cell lines, indicating a significant focus on their potential therapeutic applications (Hafez & El-Gazzar, 2017).

  • Crystal Structure Analysis

    Studies on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal their conformational characteristics, crucial for understanding the interactions these compounds may have within biological systems. Such structural insights are fundamental for the design of molecules with specific biological activities, emphasizing the importance of crystallography in drug development (Subasri et al., 2017).

Potential Biological Activities

  • Inhibition of Enzymatic Activities

    The dual inhibitory effect on thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by certain pyrimidine derivatives highlights their therapeutic potential. These findings underline the significance of such compounds in the development of new cancer therapies, as they target key enzymes involved in nucleotide biosynthesis (Gangjee et al., 2008).

  • Antimicrobial and Antifungal Applications

    Derivatives of thienopyrimidines and related structures have been synthesized and evaluated for their antimicrobial and antifungal activities, presenting a scope of research that extends beyond cancer therapeutics to address other pressing health issues, such as bacterial and fungal infections (Hossan et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-20-8-6-5-7-17(20)25-21(28)14-32-24-26-18-11-12-31-22(18)23(29)27(24)19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOCOKFTJAHSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

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